Benzoic acid;3-ethylpentan-3-ol
CAS No.: 23293-74-5
Cat. No.: VC19693780
Molecular Formula: C14H22O3
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23293-74-5 |
|---|---|
| Molecular Formula | C14H22O3 |
| Molecular Weight | 238.32 g/mol |
| IUPAC Name | benzoic acid;3-ethylpentan-3-ol |
| Standard InChI | InChI=1S/C7H6O2.C7H16O/c8-7(9)6-4-2-1-3-5-6;1-4-7(8,5-2)6-3/h1-5H,(H,8,9);8H,4-6H2,1-3H3 |
| Standard InChI Key | SNHYSAUFSOQKOL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(CC)O.C1=CC=C(C=C1)C(=O)O |
Introduction
Molecular Structure and Composition
Component Analysis
Benzoic acid;3-ethylpentan-3-ol is a 1:1 adduct of benzoic acid () and 3-ethylpentan-3-ol (), resulting in the consolidated formula . The benzoic acid moiety features a benzene ring substituted with a carboxyl group (), while the alcohol component is characterized by a central hydroxyl-bearing carbon bonded to two ethyl groups and a pentyl chain .
Structural Features:
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Benzoic Acid:
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Aromatic ring with planar geometry and resonance stabilization.
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Carboxyl group () capable of hydrogen bonding and acid-base reactions.
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3-Ethylpentan-3-ol:
The crystal structure, as inferred from PubChem data, suggests a hydrogen-bonded network between the hydroxyl group of 3-ethylpentan-3-ol and the carboxyl group of benzoic acid, stabilizing the complex .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of benzoic acid;3-ethylpentan-3-ol involves two primary steps: (1) preparation of the individual components and (2) their subsequent combination.
Synthesis of 3-Ethylpentan-3-ol
A Grignard reagent-based approach is commonly employed. Ethyl bromide reacts with magnesium to form ethylmagnesium bromide, which subsequently reacts with diethyl carbonate to yield 3-ethylpentan-3-ol :
This method emphasizes the utility of diethyl carbonate as a safer alternative to toxic reagents like phosgene .
Synthesis of Benzoic Acid
Benzoic acid is typically produced via the oxidation of toluene or hydrolysis of benzotrichloride. Industrial-scale synthesis often employs the cobalt-catalyzed oxidation of toluene:
Complex Formation
The adduct forms spontaneously under ambient conditions due to favorable hydrogen bonding between the carboxyl and hydroxyl groups. Crystallization from a mixed solvent system (e.g., ethanol-water) yields the pure complex .
Chemical Reactivity and Functional Transformations
Reactivity of Benzoic Acid
Benzoic acid participates in electrophilic substitution (e.g., nitration, sulfonation) and nucleophilic acyl substitution (e.g., esterification):
Its acidity () enables salt formation with bases, enhancing solubility in aqueous media.
Reactivity of 3-Ethylpentan-3-ol
As a tertiary alcohol, 3-ethylpentan-3-ol resists oxidation but undergoes acid-catalyzed dehydration to form alkenes. Treatment with chromic acid () first dehydrates it to 3-ethyl-2-pentene, which is subsequently epoxidized :
Combined Reactivity
The adduct’s dual functionality allows concurrent acid-base and dehydration reactions. For instance, proton transfer from benzoic acid to the alcohol facilitates esterification under mild conditions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The complex serves as a precursor in synthesizing prodrugs, where the benzoate moiety enhances solubility and the tertiary alcohol modulates bioavailability. Esters derived from this compound are explored as antimicrobial agents .
Material Science
In polymer chemistry, the adduct acts as a plasticizer or cross-linking agent. Its ability to form hydrogen bonds improves the mechanical properties of polycarbonates, offering an alternative to phosgene-derived materials .
Agricultural Chemistry
Derivatives of benzoic acid;3-ethylpentan-3-ol are investigated as eco-friendly pesticides. The compound’s stability under UV exposure and low mammalian toxicity make it suitable for crop protection formulations .
Future Research Directions
Catalytic Applications
Exploring the adduct’s role in asymmetric catalysis, leveraging its chiral centers (if present) for enantioselective synthesis.
Environmental Impact Studies
Assessing biodegradability and ecotoxicological effects to ensure compliance with green chemistry principles.
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